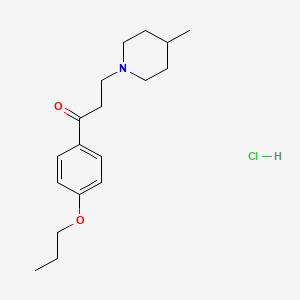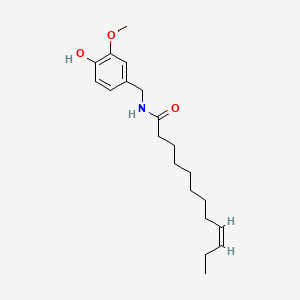
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound contains multiple functional groups, including esters, amides, and aromatic rings, which contribute to its diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate typically involves multiple steps, starting with the preparation of N-Methyl-L-tyrosine. This amino acid derivative is then coupled with bouvardin, a cyclic peptide, through esterification and amidation reactions. The final step involves the addition of hexanoate and hydration to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and consistency.
化学反应分析
Types of Reactions
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the ester and amide functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its structural similarity to known bioactive peptides.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Bouvardin: A cyclic peptide with similar structural features but lacking the N-Methyl-L-tyrosine and hexanoate groups.
N-Methyl-L-tyrosine: An amino acid derivative that forms part of the compound’s structure.
Hexanoate Esters: Compounds containing the hexanoate group, used in various chemical and industrial applications.
Uniqueness
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate stands out due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
86229-74-5 |
|---|---|
分子式 |
C46H58N6O10 |
分子量 |
855.0 g/mol |
IUPAC 名称 |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] hexanoate |
InChI |
InChI=1S/C46H58N6O10/c1-9-10-11-12-40(53)62-38-22-17-32-25-36-42(55)47-27(2)41(54)48-28(3)44(57)50(5)35(23-30-13-18-33(60-8)19-14-30)43(56)49-29(4)45(58)52(7)37(46(59)51(36)6)24-31-15-20-34(21-16-31)61-39(38)26-32/h13-22,26-29,35-37H,9-12,23-25H2,1-8H3,(H,47,55)(H,48,54)(H,49,56) |
InChI 键 |
NTCNEPWCHAMVJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC1=C2C=C(CC3C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(CC4=CC=C(O2)C=C4)C(=O)N3C)C)C)CC5=CC=C(C=C5)OC)C)C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)











